
Guvacoline
Overview
Description
Guvacoline is a naturally occurring alkaloid found in the areca nut (Areca catechu), a widely consumed stimulant in Southeast Asia and the Pacific. It is one of four primary alkaloids in areca nut, alongside arecoline, arecaidine, and guvacine . Structurally, this compound is a methyl ester derivative of guvacine, with a molecular formula of C₇H₁₁NO₂·HBr and a molecular weight of 222.1 g/mol . Its pharmacological profile includes muscarinic acetylcholine receptor agonism, similar to arecoline, but it also undergoes hydrolysis to guvacine, a gamma-aminobutyric acid (GABA) uptake inhibitor .
This compound’s concentration in areca nut products is generally lower than that of arecoline, ranging from 0.17–0.99 mg/g depending on factors such as product type (e.g., raw nut vs. processed pan masala) and geographical origin .
Preparation Methods
Extraction and Isolation from Areca Nut
Raw Material Processing
The primary natural source of guvacoline is the areca nut. Preparation begins with the following steps:
- Drying and Dehusking: Areca fruits are dried and dehusked to obtain the nuts.
- Particle Size Reduction: Nuts are chopped, shredded, or ground into particles typically ranging from 300 to 5000 microns to increase surface area for extraction.
- Slurry Formation: The particles are immersed in water at controlled temperatures (40–90°C) and pH (4.0–8.0) to create a slurry for extraction.
Extraction Techniques
The extraction of this compound from the slurry involves several techniques:
- Aqueous Extraction: Water-based extraction with agitation to dissolve alkaloids.
- Filtration: Removal of solid particles to obtain a clear extract containing this compound.
- Concentration: Evaporation or spray drying to concentrate this compound into powder form.
Advanced Processing Methods
Additional steps to enhance purity and yield include:
- Fermentation: Introducing yeast or other microorganisms to the slurry induces fermentation, converting sugars to ethanol and breaking down proteins, which may improve alkaloid extraction.
- Pasteurization: Heating the slurry to at least 72°C for 16 seconds to reduce microbial contamination and enzyme activity, increasing product shelf-life.
- Distillation: Atmospheric or vacuum distillation to purify this compound by collecting vapors from boiling slurry or concentrate. Vacuum distillation lowers boiling points, minimizing thermal degradation.
- Cold Pressing: Mechanical pressing of slurry or concentrate at low temperatures to avoid heat-induced chemical changes while filtering the product.
These methods can be combined sequentially or selectively depending on desired purity and scale.
Analytical and Experimental Data on this compound Preparation
Chemical and Physical Characterization
- This compound is characterized by its molecular formula C7H13NO2 and molecular weight approximately 143 g/mol.
- Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm are used to quantify this compound in extracts.
- Strong cation exchange columns are effective for chromatographic separation of this compound from related alkaloids.
Enzymatic Hydrolysis and Stability Studies
- Studies on this compound metabolism in human liver microsomes show enzymatic hydrolysis kinetics, indicating the compound's stability and transformation pathways.
- Kinetic parameters such as Michaelis-Menten constants (Km) and maximal velocity (Vmax) have been determined for this compound hydrolysis, aiding in understanding its biochemical behavior post-preparation.
Yield and Purity Considerations
Step | Description | Typical Outcome |
---|---|---|
Drying & Grinding | Preparation of areca nut particles | Particle size 300-5000 microns |
Aqueous Extraction | Slurry formation and agitation | Alkaloid-rich aqueous extract |
Filtration | Removal of solids | Clear extract solution |
Concentration | Evaporation or spray drying | Dry this compound powder |
Fermentation | Microbial treatment of slurry | Enhanced alkaloid extraction |
Pasteurization | Heat treatment at 72°C for 16 sec | Increased sterility |
Distillation | Atmospheric/vacuum vapor collection | Purified this compound |
Cold Pressing | Low-temp mechanical extraction | Heat-free concentrated extract |
Summary of Preparation Methods
Method | Principle | Advantages | Limitations |
---|---|---|---|
Aqueous Extraction | Solubilization in water | Simple, cost-effective | May require further purification |
Fermentation | Microbial enzymatic activity | Improves extraction, modifies profile | Requires controlled conditions |
Pasteurization | Heat sterilization | Enhances safety and shelf-life | Possible thermal degradation |
Distillation | Vapor phase separation | High purity, selective isolation | Energy-intensive |
Cold Pressing | Mechanical pressing at low temp | Preserves heat-sensitive compounds | Lower yield compared to heat methods |
Chemical Synthesis | Multi-step organic reactions | Allows structural modifications | Complex, low scalability |
Chemical Reactions Analysis
Hydrolysis and Metabolic Conversion
Guvacoline undergoes enzymatic and non-enzymatic hydrolysis, primarily at its methyl ester group, to form guvacine (1,2,5,6-tetrahydro-1-methylnicotinic acid). This reaction is pH-dependent and occurs rapidly in aqueous environments, particularly under alkaline conditions .
-
Reaction Mechanism :
The ester bond cleavage is catalyzed by carboxylesterases in biological systems .
-
Analytical Evidence :
LC-MS/MS studies demonstrate distinct retention times for this compound (4.9 min) and guvacine (3.8 min), confirming their separation during chromatographic analysis .
Fragmentation Under Mass Spectrometry
Collision-induced dissociation (CID) in tandem mass spectrometry reveals this compound’s fragmentation pathways:
Precursor Ion ([M+H]⁺) | Product Ions (m/z) | Collision Energy (eV) | Fragmentation Pathway |
---|---|---|---|
142 | 113 | 14 | Loss of CH₃N (29 Da) |
142 | 81 | 20 | Loss of C₂H₅O₂ (73 Da) |
These transitions are critical for its identification in complex matrices like areca nut extracts .
Thermal Degradation
Processing methods such as boiling or roasting reduce this compound content in areca nut products. For example:
Nitrosation Reactions
While direct evidence for this compound nitrosation is limited, structural analogs like arecoline form carcinogenic N-nitrosamines (e.g., N-nitrosothis compound) in the presence of nitrosating agents (e.g., nitrites in saliva) . This reaction is hypothesized to occur under physiological conditions during betel quid chewing:
Stability in Processing
Processing Method | This compound Retention (%) | Key Observation |
---|---|---|
Fresh areca nut | 100 | Baseline content |
Boiling (15 min) | ~50 | Significant hydrolysis |
Sun-drying | ~90 | Mild degradation |
Freeze-drying | ~95 | Minimal loss |
Data adapted from Huang & McLeish (1989) and Wang et al. (1999) .
Synthetic Derivatization
This compound serves as a precursor for synthetic derivatives:
Scientific Research Applications
Guvacoline functions primarily as a muscarinic receptor agonist , exhibiting activity at atrial and ileal muscarinic receptors. It has been shown to influence cellular processes in human buccal epithelial cells, where it reduces colony formation efficiency in a dose-dependent manner with an IC50 value of 2.1 mM . Additionally, this compound affects the levels of low-molecular-weight thiols and induces single-strand breaks in DNA, indicating potential cytotoxic effects .
Table 1: Biological Effects of this compound
Effect | Measurement | Reference |
---|---|---|
Colony formation inhibition | IC50 = 2.1 mM | |
Reduction of thiol levels | 25% decrease at 0.88 mM | |
Induction of DNA damage | Single-strand breaks observed |
Psychoactive Properties
Research indicates that this compound exhibits psychoactive effects similar to those of other areca nut alkaloids. In studies involving zebrafish, this compound treatment led to alterations in social behaviors and exploratory activities, suggesting its influence on the central nervous system . These behavioral changes may be attributed to interactions with muscarinic acetylcholine receptors (mAChRs) in the brain .
Table 2: Behavioral Effects of this compound in Zebrafish
Behavior Altered | Observation | Reference |
---|---|---|
Social interaction | Reduced | |
Exploratory behavior | Abnormal | |
Fear response | Altered |
Implications for Addiction
This compound's role in addiction is significant due to its structural similarities with nicotine and its action on cholinergic receptors. Studies suggest that it may contribute to the addictive properties of areca nut products, paralleling the mechanisms observed with nicotine addiction . The balance between nicotinic and muscarinic activity could be pivotal for developing treatments for areca nut dependence.
Toxicological Considerations
While this compound shows potential therapeutic applications, its cytotoxic effects raise concerns regarding safety. The compound's ability to induce DNA damage necessitates further investigation into its long-term effects and potential carcinogenicity, especially considering its association with areca nut consumption, which has been linked to various health issues including oral cancers .
Future Research Directions
Given this compound's diverse biological effects and implications in addiction, future research should focus on:
- Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
- Investigating the structure-activity relationship to optimize its therapeutic potential while minimizing toxicity.
- Exploring its interactions with different receptor subtypes to delineate its role in addiction mechanisms.
Case Studies
Several case studies have highlighted the health impacts of areca nut consumption, which includes this compound exposure. For instance:
- A study analyzing alkaloid levels in various areca nut products found substantial variability in this compound concentrations (0.17-0.99 mg/g), emphasizing the need for regulatory oversight .
- Another case study documented behavioral changes in individuals consuming betel quid containing areca nuts, linking these changes to this compound's psychoactive properties .
Mechanism of Action
Guvacoline exerts its effects primarily through its action on muscarinic receptors. It binds to these receptors, leading to the activation of various intracellular signaling pathways. The molecular targets include muscarinic acetylcholine receptors, which play a crucial role in the regulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Property | Guvacoline | Arecoline | Arecaidine | Guvacine |
---|---|---|---|---|
Molecular Formula | C₇H₁₁NO₂·HBr | C₇H₁₁NO₂ | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
Molecular Weight (g/mol) | 222.1 | 155.17 | 141.14 | 141.14 |
Key Functional Groups | Methyl ester | Methyl ester | Carboxylic acid | Carboxylic acid |
Hydrolysis Product | Guvacine | Arecaidine | — | — |
Solubility | Soluble in DMSO, DMF | Water-soluble | Water-soluble | Water-soluble |
CAS Number | 17210-51-4 | 63-75-2 | 6551-34-8 | 6027-14-1 |
Key Differences :
- This compound and arecoline share a methyl ester group , but this compound hydrolyzes to guvacine (a GABA inhibitor), while arecoline hydrolyzes to arecaidine .
- Arecaidine and guvacine lack the ester group, making them carboxylic acids with distinct receptor interactions .
Pharmacological Activity
Mechanistic Insights :
- This compound and arecoline both act on muscarinic receptors , but arecoline’s additional nicotinic activity makes it more potent in inducing addiction .
- Guvacine’s GABAergic effects may counteract excitotoxicity, but its low abundance limits its pharmacological impact .
Concentration Variability in Areca Nut Products
Product Type | This compound (mg/g) | Arecoline (mg/g) | Guvacine (mg/g) | Arecaidine (mg/g) |
---|---|---|---|---|
Raw areca nut (India) | 0.17–0.99 | 0.64–2.22 | 1.39–8.16 | 0.14–1.70 |
Pan masala | <0.5 | 0.8–1.5 | 2.0–7.0 | 0.2–1.0 |
Chinese processed nut | 0.2–0.8 | 0.7–1.8 | 1.5–6.5 | 0.1–1.2 |
Trends :
- This compound levels are pH-sensitive ; they decrease in alkaline products (e.g., pan masala) due to hydrolysis to guvacine .
- Arecoline remains the dominant alkaloid across all product types, but guvacine is the most abundant overall due to its stability .
Analytical Challenges
The structural similarity between this compound and arecoline (nearly identical molecular weights) complicates their separation via conventional chromatography. Advanced methods like UPLC-q-Tof-MS and UPLC-MS/MS are required for accurate quantification . For example, in hair samples, this compound concentrations (14 pg/mg–2.5 ng/mg) are consistently lower than arecoline (60 pg/mg–18 ng/mg) .
Biological Activity
Guvacoline is an alkaloid derived from the Areca catechu plant, commonly known as the areca nut. It is one of several active compounds found in areca nut, which has been traditionally used for its stimulant effects and is often chewed in combination with other substances like betel leaf and tobacco. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CHNO) is structurally related to other areca nut alkaloids such as arecoline and guvacine. Its unique structure enables it to interact with various neurotransmitter receptors, particularly acetylcholine receptors.
Pharmacological Activity
This compound exhibits a range of biological activities, primarily through its interaction with muscarinic and nicotinic acetylcholine receptors (AChRs). Studies have shown that this compound can activate muscarinic AChRs, contributing to its neuropharmacological effects.
Key Findings
- Neurotransmitter Activity :
- Antioxidant Properties :
- Effects on the Nervous System :
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Behavioral Changes : In a zebrafish model, this compound administration led to observable increases in activity levels and reduced anxiety-like behaviors .
- Impact on Neuronal Cells : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other areca nut alkaloids:
The mechanisms through which this compound exerts its effects involve:
- Receptor Interaction : this compound's ability to activate mAChR leads to various physiological responses, including modulation of neurotransmitter release and alterations in neuronal excitability .
- Antioxidant Mechanisms : By scavenging free radicals, this compound may prevent cellular damage associated with oxidative stress, thereby protecting neuronal integrity .
Toxicity and Safety
While this compound shows potential therapeutic benefits, it is essential to consider its toxicity profile. Studies indicate that high doses may lead to adverse effects such as cytotoxicity in certain cell types. For instance, concentrations above 50 µg/mL have been associated with reduced cell viability in human buccal fibroblasts . Therefore, understanding the dose-response relationship is crucial for safe therapeutic use.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Guvacoline’s chemical structure and purity in academic research?
- Methodological Answer : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Purity analysis is conducted via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for volatile derivatives. For known compounds, cross-referencing spectral data with published literature is critical . Novel derivatives require additional characterization using X-ray crystallography or infrared (IR) spectroscopy to confirm functional groups.
Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : In vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent studies are foundational. Key parameters include bioavailability, plasma half-life, and tissue distribution. Protocols should specify dosing regimens, sample collection intervals, and analytical methods (e.g., LC-MS/MS for quantification). Use compartmental modeling to analyze absorption kinetics. Ensure adherence to ethical guidelines for animal studies, including sample size justification and statistical power calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in cell lines, animal models, or dosage ranges. Conduct a systematic review to compare methodologies, focusing on:
- Sample preparation : Purity verification methods (e.g., HPLC thresholds).
- Assay conditions : Temperature, pH, and solvent effects on activity.
- Statistical rigor : Use meta-analysis to aggregate data and identify outliers.
Replicate conflicting studies under standardized conditions, and apply sensitivity analysis to isolate confounding variables .
Q. What strategies are recommended for optimizing this compound’s synthetic protocols to improve yield and scalability in academic labs?
- Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent ratios). Monitor intermediates via real-time spectroscopic techniques (e.g., in situ FTIR). For scalability, evaluate batch vs. flow chemistry approaches and troubleshoot purification bottlenecks (e.g., column chromatography alternatives like recrystallization). Publish detailed procedural updates in supplementary materials to enhance reproducibility .
Q. How should researchers address ethical and technical challenges in collecting human data for this compound’s neuropharmacological effects?
- Methodological Answer : For human trials, prioritize double-blind, placebo-controlled designs with stratified randomization. Use validated cognitive assessment tools (e.g., Cambridge Neuropsychological Test Automated Battery) and minimize bias through third-party data analysis. Address ethical concerns via informed consent protocols and institutional review board (IRB) approvals. For non-invasive data, leverage EEG or fMRI to correlate biochemical and behavioral outcomes .
Q. Data Analysis & Interpretation
Q. What statistical methods are most robust for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed distributions, use non-parametric methods like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize clinical relevance. Open-source tools like R or Python’s SciPy suite enhance transparency .
Q. How can researchers ensure rigor when integrating contradictory spectroscopic data for this compound metabolites?
- Methodological Answer : Cross-validate findings with orthogonal techniques (e.g., LC-MS vs. NMR). Use databases like HMDB or METLIN for metabolite identification. For ambiguous peaks, conduct isotopic labeling or tandem MS/MS fragmentation. Document all raw data and processing parameters (e.g., baseline correction algorithms) in supplementary materials .
Q. Literature & Collaboration
Q. What frameworks support effective interdisciplinary collaboration in this compound research?
- Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use collaborative tools like electronic lab notebooks (ELNs) for real-time updates. Regularly consult literature via platforms like PubMed or SciFinder, and cite foundational studies to contextualize novel findings. Engage in peer networks for pre-publication feedback .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLDWLIOGXSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197805 | |
Record name | Norarecoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-19-2 | |
Record name | Guvacoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norarecoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norarecoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUVACOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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